![molecular formula C8H8ClNOS B1295914 2-[(4-クロロフェニル)スルファニル]アセトアミド CAS No. 30893-65-3](/img/structure/B1295914.png)

2-[(4-クロロフェニル)スルファニル]アセトアミド

説明

2-[(4-Chlorophenyl)sulfanyl]acetamide, also known as 2-CPSA, is a small molecule organic compound with a molecular weight of 252.7 g/mol. It is a white, crystalline solid with a melting point of 82-84°C. 2-CPSA has a wide range of potential applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.

科学的研究の応用

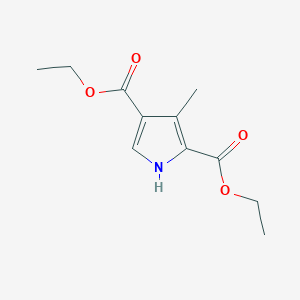

新規誘導体の合成

2-[(4-クロロフェニル)スルファニル]アセトアミドは、2-スルファニル-N-(1,3,4-チアゾール-2-イル)アセトアミドなどの新規誘導体の合成に使用できます . これらの誘導体は、明確な戦術的メソッドを使用して合成され、その構造はFT-IR、1HNMR、13CNMR、および質量分析によって確認されます .

生物活性

2-[(4-クロロフェニル)スルファニル]アセトアミドを含む化合物は、有意な薬理活性を示しています。 これらには、抗菌、抗結核、抗リーシュマニア、抗ウイルス、抗炎症、抗がん、鎮痛、抗うつ、抗酸化、降圧、利尿、抗真菌、および神経保護作用が含まれます .

阻害剤研究

2-[(4-クロロフェニル)スルファニル]アセトアミド誘導体は、潜在的な阻害剤として研究に使用されてきました。 たとえば、それらはc-Metキナーゼの潜在的な阻害剤として研究されてきました 。これは、がんの発達と進行につながる細胞プロセスに関与しています .

抗増殖活性

2-[(4-クロロフェニル)スルファニル]アセトアミド誘導体は、MCF-7およびA549などの一部の癌細胞株に対して、中等度から良好な抗増殖活性を示しました .

抗遊走特性

化合物6fなどの一部の化合物は、長期にわたる抗増殖効果を示し、MCF-7およびA549細胞株の両方で抗遊走活性を発揮しました .

作用機序

生化学分析

Biochemical Properties

2-[(4-Chlorophenyl)sulfanyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain sulfhydryl-containing enzymes, potentially inhibiting their activity through the formation of disulfide bonds . This interaction can alter the enzyme’s conformation and affect its catalytic efficiency. Additionally, 2-[(4-Chlorophenyl)sulfanyl]acetamide may bind to specific proteins, modulating their function and stability .

Cellular Effects

The effects of 2-[(4-Chlorophenyl)sulfanyl]acetamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-[(4-Chlorophenyl)sulfanyl]acetamide can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression, altering the transcriptional profile of cells. Furthermore, 2-[(4-Chlorophenyl)sulfanyl]acetamide can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]acetamide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, 2-[(4-Chlorophenyl)sulfanyl]acetamide has been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular function and physiological responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Chlorophenyl)sulfanyl]acetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(4-Chlorophenyl)sulfanyl]acetamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of by-products that may have different biological activities. Additionally, long-term exposure to 2-[(4-Chlorophenyl)sulfanyl]acetamide can result in cumulative effects on cellular function, potentially leading to altered cellular responses and adaptation .

Dosage Effects in Animal Models

The effects of 2-[(4-Chlorophenyl)sulfanyl]acetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, 2-[(4-Chlorophenyl)sulfanyl]acetamide can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.

Metabolic Pathways

2-[(4-Chlorophenyl)sulfanyl]acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, 2-[(4-Chlorophenyl)sulfanyl]acetamide has been shown to inhibit the activity of certain dehydrogenases, affecting the oxidation-reduction balance within cells . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of 2-[(4-Chlorophenyl)sulfanyl]acetamide within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, 2-[(4-Chlorophenyl)sulfanyl]acetamide may be actively transported into cells via specific membrane transporters, affecting its intracellular concentration and distribution . These interactions can impact the compound’s overall efficacy and biological effects.

Subcellular Localization

The subcellular localization of 2-[(4-Chlorophenyl)sulfanyl]acetamide is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-[(4-Chlorophenyl)sulfanyl]acetamide may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can impact gene expression and transcriptional regulation .

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZANKPQPBORBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287374 | |

| Record name | 2-[(4-chlorophenyl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30893-65-3 | |

| Record name | 2-[(4-Chlorophenyl)thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30893-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 50720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030893653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC50720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-chlorophenyl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLOROPHENYLTHIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)